molecular formula C9H14N4O6S B1670139 Decitabine mesylate CAS No. 879492-57-6

Decitabine mesylate

Número de catálogo: B1670139
Número CAS: 879492-57-6
Peso molecular: 324.31 g/mol
Clave InChI: PVJZOLVUFIDNLJ-RRKCRQDMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Decitabine mesylate is an azacitidine derivative and antineoplastic antimetabolite. It inhibits DNA methyltransferase to re-activate silent genes, limiting METASTASIS and NEOPLASM DRUG RESISTANCE. Decitabine is used in the treatment of MYELODISPLASTIC SYNDROMES, and ACUTE MYELOID LEUKEMIA.

Aplicaciones Científicas De Investigación

Myelodysplastic Syndromes (MDS)

Decitabine mesylate is primarily indicated for the treatment of MDS, particularly in patients with intermediate-1, intermediate-2, and high-risk classifications according to the International Prognostic Scoring System. The following table summarizes key clinical trial findings regarding its efficacy in MDS.

Study Population Dosage Overall Response Rate Complete Remission Rate Survival Outcomes
Wijermans et al. (2008) 169 older patients with high-risk MDS135 mg/m² total per course49%7%Longer survival with cytogenetic response
Kantarjian et al. (2006) 170 patients with MDS15 mg/m² dailyDurable responses notedNot specifiedImproved time to AML transformation
Daskalakis et al. (2015) Patients with MDSLow-dose regimensPromising resultsNot specifiedNotable gene reactivation observed

Acute Myeloid Leukemia (AML)

This compound has also shown promise in treating AML, particularly in patients who are refractory to standard therapies. A phase II study indicated that low-dose decitabine could induce hypomethylation and clinical activity in imatinib-refractory chronic myelogenous leukemia (CML) patients .

Case Study: Efficacy in AML

In a clinical trial involving patients with relapsed or refractory AML, decitabine was administered at low doses over extended periods. Results demonstrated significant cytogenetic responses, with a notable percentage of patients achieving complete remission after treatment .

Combination Therapies

Recent studies have explored the efficacy of combining this compound with other agents to enhance its therapeutic effects. For instance, combining decitabine with lenalidomide has shown improved outcomes in transfusion-dependent patients with MDS . Additionally, the combination of decitabine and imatinib has been investigated, revealing synergistic effects against CML cells .

Pharmacokinetics

This compound has a short plasma half-life of approximately 35 minutes due to rapid deamination. However, it effectively crosses the blood-brain barrier, achieving significant concentrations in the central nervous system during continuous infusion . The pharmacokinetic profile supports its use in both intravenous and oral formulations, providing flexibility in administration methods.

Recent Developments

The ASCERTAIN study demonstrated that orally administered decitabine combined with cedazuridine is pharmacologically equivalent to intravenous decitabine in treating MDS. This oral formulation offers a more convenient treatment option for patients while maintaining similar efficacy and safety profiles .

Propiedades

Número CAS

879492-57-6

Fórmula molecular

C9H14N4O6S

Peso molecular

324.31 g/mol

Nombre IUPAC

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one;methanesulfonic acid

InChI

InChI=1S/C8H12N4O4.CH4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6;1-5(2,3)4/h3-6,13-14H,1-2H2,(H2,9,11,15);1H3,(H,2,3,4)/t4-,5+,6+;/m0./s1

Clave InChI

PVJZOLVUFIDNLJ-RRKCRQDMSA-N

SMILES

CS(=O)(=O)O.C1C(C(OC1N2C=NC(=NC2=O)N)CO)O

SMILES isomérico

CS(=O)(=O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O

SMILES canónico

CS(=O)(=O)O.C1C(C(OC1N2C=NC(=NC2=O)N)CO)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

2' Deoxy 5 azacytidine
2'-deoxy-5-azacytidine
5 Aza 2' deoxycytidine
5 Azadeoxycytidine
5 Deoxyazacytidine
5-aza-2'-deoxycytidine
5-AzadC
5-azadeoxycytidine
5-deoxyazacytidine
5AzadC
AzadC compound
Compound, AzadC
Dacogen
decitabine
decitabine mesylate
Mesylate, Decitabine
NSC 127716
NSC-127716
NSC127716

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decitabine mesylate
Reactant of Route 2
Decitabine mesylate
Reactant of Route 3
Decitabine mesylate
Reactant of Route 4
Decitabine mesylate
Reactant of Route 5
Decitabine mesylate
Reactant of Route 6
Decitabine mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.